molecular formula C24H18O7S2 B340094 Bis[4-(benzenesulfonyloxy)phenyl] Ether

Bis[4-(benzenesulfonyloxy)phenyl] Ether

Cat. No. B340094
M. Wt: 482.5 g/mol
InChI Key: MMVRGZWTUREFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[4-(benzenesulfonyloxy)phenyl] Ether is a useful research compound. Its molecular formula is C24H18O7S2 and its molecular weight is 482.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C24H18O7S2

Molecular Weight

482.5 g/mol

IUPAC Name

[4-[4-(benzenesulfonyloxy)phenoxy]phenyl] benzenesulfonate

InChI

InChI=1S/C24H18O7S2/c25-32(26,23-7-3-1-4-8-23)30-21-15-11-19(12-16-21)29-20-13-17-22(18-14-20)31-33(27,28)24-9-5-2-6-10-24/h1-18H

InChI Key

MMVRGZWTUREFNT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried 100 ml 3-necked flask is equipped with a magnetic stirring bar, a reflux condenser carrying a CaCl2 -Drierite drying tube, and a heating mantle, and is charged with 4,4'-oxydiphenol (Pfaltz & Bauer (4.2 grams, 20.8 mmol), 4-dimethylaminopyridine (0.5 gram, 4.1 mmol), and anhydrous Et3N (40 ml), and the stirred solution is treated slowly with benzenesulfonyl chloride (6 ml, 47 mmol) via syringe. The resulting mixture is heated at reflux for 9 hours. Workup consists of partitioning the reaction mixture between CH2Cl2 (100 ml) and a mixture of water (150 ml) and concentrated HCl (40 ml), then washing the organic phase successively with 100 ml portions of water, 5 percent NaOH, water, and saturated brine. Drying (MgSO4), filtration and concentration gives a red oily residue. TLC analysis on silica gel shows one major component (Rf =0.36; CH2Cl2), and some minor more polar components. Chromatography on a column packed with flash-grade silica gel (6"×1" i.d.), eluting with CH2Cl2, gives 7.64 grams of a faintly yellowish oil, which solidifies on standing. Recrystallization from a mixture of EtOAc (20 ml) and water (10 ml) affords 6.23 grams (62 percent yield) of the title compound as a white crystalline solid, m.p. 129° C. to 130° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

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